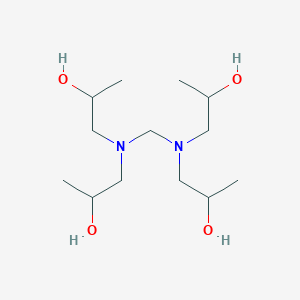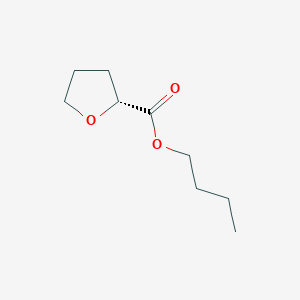
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is an organic compound with the molecular formula C9H16O3 It is a derivative of tetrahydrofuran, a heterocyclic compound containing a furan ring that has been fully hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- typically involves the hydrogenation of 2-furancarboxylic acid derivatives. One common method is the catalytic hydrogenation of 2-furancarboxylic acid using palladium (Pd) catalysts under hydrogen gas (H2) atmosphere . The reaction conditions often include moderate temperatures and pressures to ensure complete hydrogenation of the furan ring to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the hydrogenation process. The use of supported Pd catalysts on various substrates, such as carbon or alumina, can enhance the efficiency and yield of the reaction . Additionally, solvent selection plays a crucial role in the reaction, with common solvents including ethanol or methanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The tetrahydrofuran ring provides structural stability and can interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: An organic compound with a furan ring and a carboxylic acid group.
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups on a furan ring, used as a monomer in polymer production.
Ethyl tetrahydrofuran-2-carboxylate: An ester derivative of tetrahydrofuran-2-carboxylic acid.
Uniqueness
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is unique due to its specific stereochemistry (2R configuration) and the presence of a butyl ester group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
375825-12-0 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
butyl (2R)-oxolane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
HISPCZJMPXQANI-MRVPVSSYSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H]1CCCO1 |
Canonical SMILES |
CCCCOC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)
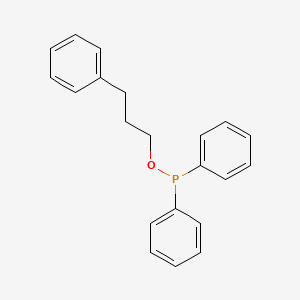
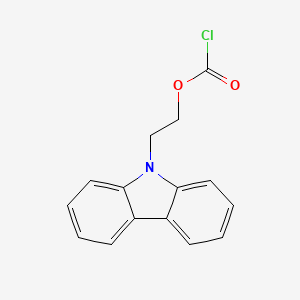
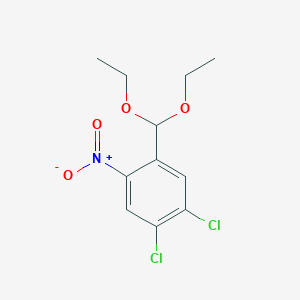
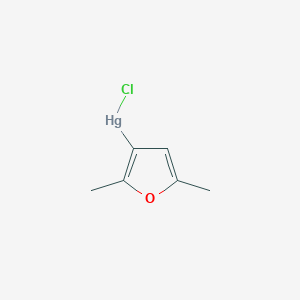
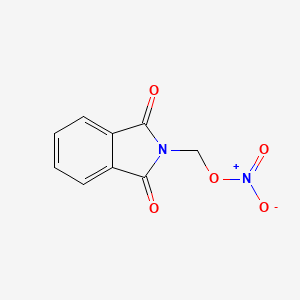

![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)
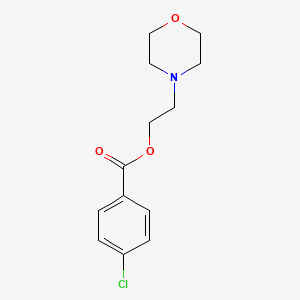

![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
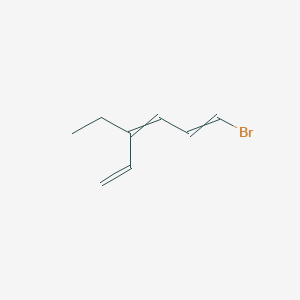
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
